
1-(2-Methylacryloyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylacryloyl)-L-proline is a chemical compound known for its unique structure and properties It is a derivative of proline, an amino acid, and features a propenyl group attached to the nitrogen atom of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of D-proline with 2-methyl-1-oxo-2-propen-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylacryloyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, where nucleophiles like amines or thiols replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylacryloyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving proline metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylacryloyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
1-(2-Methyl-1-oxo-2-propen-1-yl)-L-proline: The L-isomer of the compound, which may have different biological activity and properties.
1-(2-Methyl-1-oxo-2-propen-1-yl)-glycine: A similar compound with glycine instead of proline, affecting its reactivity and applications.
Uniqueness: 1-(2-Methylacryloyl)-L-proline is unique due to its specific structure, which combines the properties of proline with the reactivity of the propenyl group
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13) |
Clave InChI |
SJAYUJDJZUWFDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)
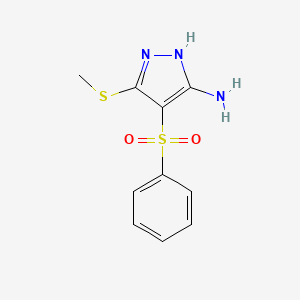
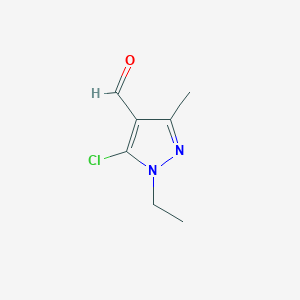
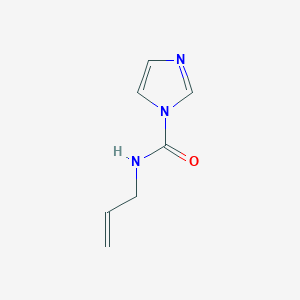
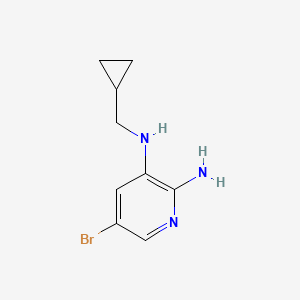
![10-ethyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B8772606.png)
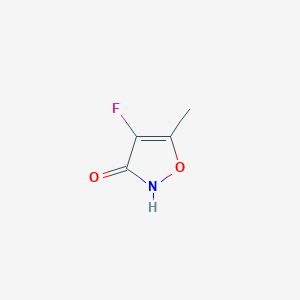

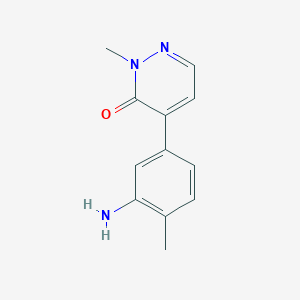
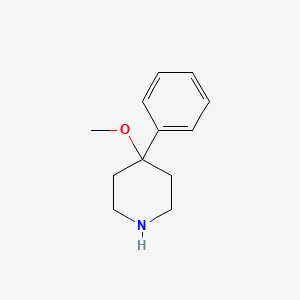

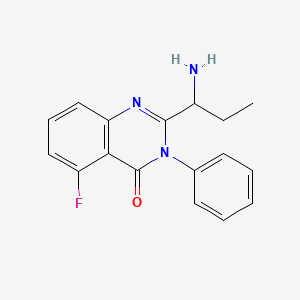
![Benzenepropanamide, N-[3-(1H-imidazol-1-yl)propyl]-](/img/structure/B8772648.png)
![2-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8772655.png)
